molecular formula C15H11NO2 B3057640 2-phenylindolizine-1-carboxylic Acid CAS No. 832735-87-2

2-phenylindolizine-1-carboxylic Acid

Cat. No.: B3057640
CAS No.: 832735-87-2
M. Wt: 237.25 g/mol
InChI Key: PWIPFORPXLATRU-UHFFFAOYSA-N
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Description

2-Phenylindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C15H11NO2 The indolizine scaffold is characterized by a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylindolizine-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-phenylpyridine with ethyl chloroformate in the presence of a base such as sodium hydride can lead to the formation of this compound. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the development of green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenylindolizine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indolizine-1,2-dione, while reduction can produce 2-phenylindolizine-1-methanol.

Scientific Research Applications

2-phenylindolizine-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-phenylindolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. Additionally, the compound’s ability to interact with DNA and RNA can contribute to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

2-phenylindolizine-1-carboxylic acid can be compared with other similar compounds, such as:

    Indole-3-carboxylic acid: Both compounds contain a carboxylic acid group, but indole-3-carboxylic acid has a different ring structure.

    2-phenylindole: This compound lacks the carboxylic acid group, which affects its chemical properties and biological activities.

    Indolizine-1-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenylindolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(18)14-12(11-6-2-1-3-7-11)10-16-9-5-4-8-13(14)16/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIPFORPXLATRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393921
Record name 1-Indolizinecarboxylic acid, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-87-2
Record name 1-Indolizinecarboxylic acid, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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